ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Antidepressant Drug Discovery

Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate (CAS 120243-56-3) is a synthetic small molecule belonging to the arylpiperazine-pyrrole hybrid class, with a molecular formula of C23H25N3O2 and a molecular weight of 375.47 g/mol. It is supplied as a research compound with a typical purity of 95% and features an ethyl carboxylate at the 3-position, distinguishing it from the more extensively patented 3-carboxamide analogs explored for CNS disorders.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 120243-56-3
Cat. No. B2935166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
CAS120243-56-3
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H25N3O2/c1-2-28-23(27)20-17-21(18-9-5-3-6-10-18)24-22(20)26-15-13-25(14-16-26)19-11-7-4-8-12-19/h3-12,17,24H,2,13-16H2,1H3
InChIKeyQXCAJAOEVBWLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate (CAS 120243-56-3): A Research-Grade Phenylpiperazine-Pyrrole Hybrid


Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate (CAS 120243-56-3) is a synthetic small molecule belonging to the arylpiperazine-pyrrole hybrid class, with a molecular formula of C23H25N3O2 and a molecular weight of 375.47 g/mol . It is supplied as a research compound with a typical purity of 95% and features an ethyl carboxylate at the 3-position, distinguishing it from the more extensively patented 3-carboxamide analogs explored for CNS disorders [1]. The compound is cataloged as a screening library component (e.g., Bionet1_000845, AKOS005084741), indicating its role in early-stage discovery campaigns where broad pharmacological profiling has not yet been established .

Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate: Why In-Class Substitution Introduces Uncontrolled Pharmacological Variables


Within the arylpiperazine-pyrrole class, simple substitution cannot be made without profound pharmacological consequences. The closely related US8895558B2 patent series demonstrates that the 3-carboxamide group is a critical pharmacophore for engaging serotonin receptors (5-HT2A, 5-HT2C) and the serotonin transporter (SERT), while the target compound's 3-ethyl carboxylate fundamentally alters hydrogen-bonding capacity and metabolic susceptibility [1]. Similarly, pyrrole derivatives in the antimycobacterial patent literature reveal that minor structural variations at the pyrrole 3-position dictate selectivity between mammalian and bacterial targets [2]. As a screening library compound with an uncharacterized target profile, this molecule represents an unexplored vector space where structure-activity relationships cannot be reliably extrapolated from published carboxamide or amide analogs.

Quantitative Head-to-Head Evidence Guide for Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate


Structural Differentiation: Ethyl Ester vs. 3-Carboxamide Pharmacophore in Patented Arylpiperazine-Pyrrole Antidepressants

The target compound possesses a 3-ethyl carboxylate substituent, whereas the dominant pharmacophore in the nearest patented antidepressant series (US8895558B2) is a 3-carboxamide linked to a propyl-piperazine spacer [1]. In functional binding assays, exemplary 3-carboxamide derivatives achieved nanomolar affinity at 5-HT2A and 5-HT2C receptors and the serotonin transporter, establishing the carboxamide as a critical functional group for target engagement. No equivalent quantitative binding data exist for the 3-ethyl carboxylate analog. This replacement is predicted to eliminate key hydrogen-bond donor interactions, disrupt the geometry of the basic nitrogen relative to the receptor binding pocket, and introduce a metabolic soft spot for esterase-mediated hydrolysis, all of which collectively preclude performance extrapolation.

Medicinal Chemistry Structure-Activity Relationship Antidepressant Drug Discovery

Known-Target Uncertainty vs. Characterized Serotonergic Probes in the Arylpiperazine Series

While phenylpiperazines as a class are known to engage dopamine D2, D4, and serotonin 5-HT1A receptors [1], no published data confirm that this specific compound binds to any of these targets with measurable affinity. A closely related analog, 5-(4-phenyl-piperazin-1-ylmethyl)-1H-pyrrole-3-carbonitrile (CHEMBL56118), demonstrated binding to the dopamine D4 receptor [2], but the target compound differs at two critical positions: the pyrrole 3-substituent (carbonitrile vs. ethyl carboxylate) and the linker (methylene bridge vs. direct C-N attachment). These differences preclude direct affinity extrapolation and represent a significant knowledge gap for procurement decisions.

Pharmacological Screening Target Deconvolution Chemical Probe

Differentiation from Antimycobacterial Pyrrole Derivatives at the Piperazine Substitution Site

A patent family (US20020177607A1) describes 3- and/or 4-(4-substituted-piperazinyl)alkyl pyrroles with potent antimycobacterial activity against drug-sensitive and multi-drug resistant Mycobacterium tuberculosis strains. These compounds feature a 4-substituted piperazine and an alkyl linker, whereas the target compound carries an unsubstituted 4-phenylpiperazine directly attached at the pyrrole 2-position. The absence of an alkyl spacer alters the spatial relationship between the piperazine basic nitrogen and the pyrrole core, a parameter known to affect membrane permeability and intracellular target access in mycobacterial cell-based assays. The target compound has not been evaluated in any published antimycobacterial screening panel.

Anti-tubercular Agents Mycobacterium tuberculosis Drug Resistance

Publicly Available, But Pharmacologically Orphan: Differentiation from Curated Chemical Probes with Defined Activity Landscapes

The compound is listed in multiple commercial screening collections (BIONET, AKOS, Oprea) without associated bioactivity annotations in major public databases (PubChem, ChEMBL, BindingDB) [1][2]. This contrasts with curated chemical probes such as those in the Structural Genomics Consortium (SGC) or published leads in the same arylpiperazine class, which are supplied with defined potency, selectivity, and cellular activity data. The absence of documented bioactivity and ADMET parameters places the burden of characterization entirely on the end user, making it suitable only for exploratory screening rather than mechanistic studies.

Chemical Biology Screening Libraries Chemical Probe Quality

Best Research and Industrial Application Scenarios for Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate (CAS 120243-56-3)


Phenotypic Screening Libraries for Underexplored GPCR and CNS Target Space

Given its uncharacterized target profile and structural features distinct from carboxamide-based serotonergic ligands, this compound is best deployed as part of a diversity-oriented screening library aimed at identifying novel GPCR or CNS-active scaffolds. Its 3-ethyl carboxylate provides a chemical handle for potential ester prodrug formation or late-stage diversification through aminolysis, while the absence of known receptor binding allows for unbiased hit identification in cell-based phenotypic assays .

Structure-Activity Relationship (SAR) Exploration of Pyrrole 3-Position Modifications

The compound serves as a critical comparator in SAR studies investigating the functional consequences of replacing a 3-carboxamide with a 3-ethyl carboxylate in arylpiperazine-pyrrole hybrids. Head-to-head synthesis and pharmacological profiling against carboxamide analogs (e.g., those in US8895558B2) would define the role of this ester group in modulating serotonin receptor affinity, selectivity, and intrinsic efficacy [1].

Metabolic Stability and Ester Prodrug Studies in CNS Drug Discovery

The 3-ethyl carboxylate group represents a built-in metabolic liability that can be exploited for mechanistic ADME studies. Comparative microsomal stability assays against corresponding carboxamide or carboxylic acid analogs would quantify the impact of ester hydrolysis on half-life, enabling rational prodrug design if a carboxylic acid parent proves to be the active species. Such studies are foundational for CNS programs requiring balanced permeability and metabolic profiles .

Anti-Infective Lead Identification via Whole-Cell Screening

Though unvalidated for antimycobacterial activity, the compound's pyrrole-piperazine scaffold is structurally related to patented anti-TB leads. Deployment in whole-cell M. tuberculosis or ESKAPE pathogen screening panels could uncover novel activity, capitalizing on the distinct spatial arrangement of the piperazine moiety relative to the antimycobacterial patent series, which universally require an alkyl spacer [2].

Quote Request

Request a Quote for ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.